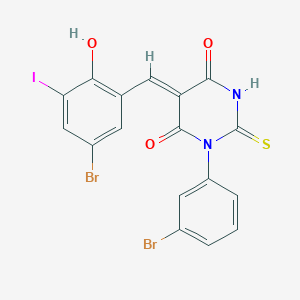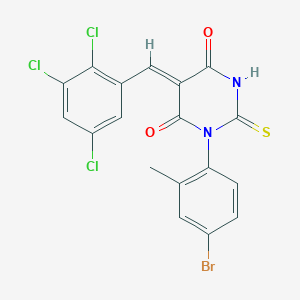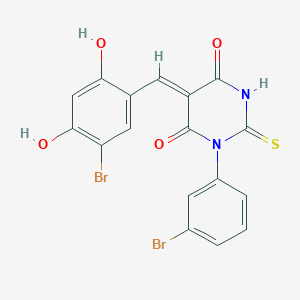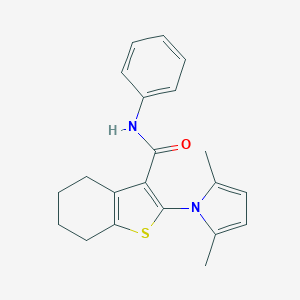![molecular formula C17H11BrF3N3O2S B409073 2-[[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B409073.png)
2-[[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic compound with potential applications in various scientific fields. It is characterized by the presence of a bromophenyl group, an oxadiazole ring, and a trifluoromethylphenyl group, making it a molecule of interest for research and development.
Méthodes De Préparation
The synthesis of 2-[[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps. The process begins with the preparation of the 1,3,4-oxadiazole ring, which is then functionalized with a bromophenyl group.
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide
Applications De Recherche Scientifique
2-[[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential as a probe for studying biological systems due to its unique structural features.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Industry: It can be used in the development of new materials with specific properties
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets. The oxadiazole ring and the bromophenyl group are known to interact with enzymes and receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, 2-[[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide stands out due to its unique combination of functional groups. Similar compounds include:
- 2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(2,4-dichlorophenyl)acetamide
- 2-{[4-(4-bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide These compounds share structural similarities but differ in their specific functional groups, leading to variations in their chemical reactivity and biological activity .
Propriétés
Formule moléculaire |
C17H11BrF3N3O2S |
|---|---|
Poids moléculaire |
458.3g/mol |
Nom IUPAC |
2-[[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C17H11BrF3N3O2S/c18-12-6-4-10(5-7-12)15-23-24-16(26-15)27-9-14(25)22-13-3-1-2-11(8-13)17(19,20)21/h1-8H,9H2,(H,22,25) |
Clé InChI |
SQEVXBGPXLKMMD-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)NC(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)Br)C(F)(F)F |
SMILES canonique |
C1=CC(=CC(=C1)NC(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)Br)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-acetyl-5-(2-methoxy-1-naphthyl)-7-methyl-2-[(2-methyl-1H-indol-3-yl)methylene]-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B408995.png)

![2-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B408997.png)
![2-(3-{[4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B408998.png)

![1-(4-bromo-2-methylphenyl)-5-{4-[(4-chlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B409003.png)
![methyl 2-[(5-bromo-2-furyl)methylene]-5-(4-isopropylphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B409004.png)

![O-ethyl S-(2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undec-1-ylmethyl) dithiocarbonate](/img/structure/B409009.png)
![1-(Chloromethyl)-4,4-dimethyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B409010.png)
![1-Allyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B409011.png)
![1-(2-Methylsulfanyl-ethyl)-2,8,9-trioxa-5-aza-1-sila-bicyclo[3.3.3]undecane](/img/structure/B409012.png)

